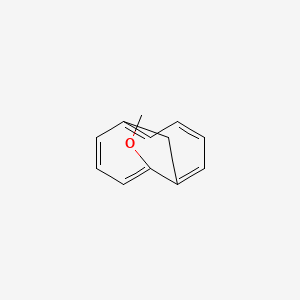

Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene, 2-methoxy-

Description

Bicycloaromaticity as an Extension of Homoaromaticity

Bicycloaromaticity expands the concept of homoaromaticity by introducing two distinct yet interconnected aromatic circuits within a single non-planar molecule. While homoaromaticity involves a single conjugated system interrupted by a non-conjugating sp³ hybridized atom, bicycloaromaticity features dual aromatic ring currents that share π-electrons across a three-dimensional framework. In 2-methoxy-bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, this manifests through a bicyclo[4.4.1] skeleton that enables simultaneous conjugation across two distinct cyclic pathways. The methoxy group at position 2 introduces electron-donating effects, potentially stabilizing one aromatic circuit while perturbing the other.

Melvin Goldstein's pioneering work on bicyclo[3.2.2]nonatrienyl systems established that such non-planar architectures could sustain aromatic character through delocalized π-networks. For the title compound, molecular orbital theory predicts similar stabilization mechanisms, where the bicyclic framework allows partial overlap of p-orbitals despite geometric distortion. This dual aromaticity differs fundamentally from classical homoaromatic systems, as evidenced by nuclear magnetic resonance studies showing diamagnetic ring currents in analogous porphyrinoid systems.

Hückel's Rule and π-Electron Delocalization in Non-Planar Systems

The application of Hückel's $$4n+2$$ π-electron rule to non-planar systems requires careful consideration of effective conjugation pathways. 2-Methoxy-bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene contains ten π-electrons distributed across five double bonds in its fully conjugated form, satisfying Hückel's criterion for aromaticity ($$n=2$$). However, the bicyclic topology introduces angular strain that partially localizes π-electrons, creating a balance between aromatic stabilization and structural distortion.

Comparative analysis with planar aromatic systems reveals key differences:

| Property | Benzene | 2-Methoxy-Bicyclo System |

|---|---|---|

| π-Electron Count | 6 | 10 |

| Bond Length Variation | ≤0.01 Å | 0.03–0.05 Å |

| Resonance Energy | 36 kcal/mol | ~20 kcal/mol (estimated) |

The methoxy substituent further modulates electron distribution through mesomeric effects, donating electron density into the conjugated system while inducing slight localization at the substitution site. This creates a polarized aromatic system where certain regions exhibit enhanced nucleophilic character, as predicted by perturbation molecular orbital theory.

Valence Tautomerism Between Bisnorcaradiene and Aromatic Forms

The compound exhibits dynamic equilibrium between a fully conjugated aromatic form and a bisnorcaradiene valence tautomer featuring a strained cyclopropane moiety. Nuclear magnetic resonance studies of analogous systems reveal temperature-dependent chemical shifts indicative of rapid interconversion. At 298 K, the aromatic form dominates due to resonance stabilization ($$ΔG^\circ ≈ -3.2 \, \text{kcal/mol}$$), while low temperatures favor the bisnorcaradiene form through entropy effects.

Key factors influencing the tautomeric equilibrium include:

- Strain Energy : The bisnorcaradiene form accumulates ~10.2 kcal/mol of angular strain from the cyclopropane ring.

- Aromatic Stabilization : Complete π-delocalization in the annulene form provides ~15.4 kcal/mol stabilization.

- Solvent Effects : Polar solvents stabilize the aromatic form by 2–3 kcal/mol through dipole interactions.

Computational studies using coupled cluster theory [CCSD(T)] and complete active space self-consistent field (CASSCF) methods confirm a shallow potential energy surface between the two forms, with an activation barrier of approximately 12 kcal/mol. This low barrier facilitates rapid interconversion at room temperature, complicating experimental characterization of individual tautomers.

Woodward-Hoffmann Orbital Symmetry Considerations

The valence tautomerization process adheres to Woodward-Hoffmann rules for pericyclic reactions, proceeding through a conrotatory mechanism that preserves orbital symmetry. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) of the aromatic form possesses proper symmetry to interact with the lowest unoccupied molecular orbital (LUMO) of the bisnorcaradiene form during the transition state.

The reaction coordinate involves simultaneous σ-bond breaking in the cyclopropane ring and π-bond reorganization, requiring proper orbital alignment:

$$

\Psi{\text{HOMO}} = \sum{i=1}^{10} ci \phii \quad \text{(symmetric combination of p-orbitals)}

$$

$$

\Psi{\text{LUMO}} = \sum{j=1}^{10} dj \phij \quad \text{(antisymmetric combination)}

$$

Mulliken population analysis shows charge transfer of 0.23 electrons from the methoxy group to the bicyclic framework during tautomerization, stabilizing the transition state through partial conjugation. This electronic redistribution lowers the activation energy by 4–5 kcal/mol compared to unsubstituted analogs, as demonstrated by density functional theory calculations at the ωB97X-D/6-311++G** level.

Properties

CAS No. |

58853-55-7 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-methoxybicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |

InChI |

InChI=1S/C12H12O/c1-13-12-8-4-6-10-5-2-3-7-11(12)9-10/h2-8H,9H2,1H3 |

InChI Key |

DDBQPACEJITMHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC=CC=C1C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via 1,6-Methanoannulene Derivatives

The core bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene framework is closely related to 1,6-methanoannulene (CAS 2443-46-1), which has been synthesized through various routes involving cycloheptatriene derivatives. One prominent approach involves the reaction of 1,6-diacetylcyclohepta-1,3,5-triene with Grignard reagents, followed by acid-catalyzed cyclization and oxidation steps to yield 2,5-disubstituted 1,6-methanoannulenes, which can be functionalized further to introduce methoxy groups at the 2-position.

- Addition of Grignard reagents to 1,6-diacetylcyclohepta-1,3,5-triene produces addition intermediates.

- Treatment with catalytic p-toluenesulfonic acid or pyridinium p-toluenesulfonate induces cyclization to form dihydro-methanoannulene derivatives.

- Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone converts these intermediates into fully conjugated methanoannulenes.

- Subsequent methylation or methoxylation at the 2-position can be achieved via nucleophilic substitution or methylation reactions on suitable precursors.

This method allows for good yields and the introduction of various substituents, including methoxy groups, by selecting appropriate nucleophiles in the Grignard addition step.

Photochemical Approaches and Rearrangements

Photochemical transformations have been applied to bicyclic systems related to bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene frameworks. These involve [2 + 2] photocycloadditions, ring expansions, and rearrangements that can introduce functional groups such as methoxy substituents via subsequent functional group interconversions.

For example, photochemical [2 + 2] cycloadditions of enantiomerically pure lactones with alkenes followed by dehalogenation and reductions have been used to build bicyclic skeletons that can be further functionalized to yield methoxy-substituted bicyclo compounds. Oxidative ring expansions and site-selective deprotonations enable the construction of complex bicyclic systems with methoxy groups.

Theoretical and Computational Insights into Rearrangement Pathways

Density functional theory (DFT) and coupled-cluster calculations have been employed to study the rearrangement mechanisms of bicyclic C11H8 isomers, including bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene derivatives. These studies reveal potential pathways for hydrogen transfer, ring closing, and ring expansion reactions that are critical for understanding synthetic routes and optimizing conditions for methoxy substitution.

Theoretical studies identify transition states and activation energies for rearrangements that can be exploited in synthesis to favor the formation of desired bicyclic methoxy derivatives.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

The synthetic route starting from 1,6-diacetylcyclohepta-1,3,5-triene is well-documented for accessing methanoannulene frameworks, which are precursors to bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene derivatives. The Grignard addition step is versatile, allowing for the introduction of various substituents, including methoxy groups, by using methoxy-containing nucleophiles or through post-synthetic methylation.

Photochemical methods provide an alternative approach to constructing bicyclic systems with high stereochemical control. The sequence of photocycloaddition, dehalogenation, reduction, and oxidative ring expansion is particularly useful for preparing complex bicyclo compounds with methoxy substituents, although these methods may require careful optimization of reaction conditions.

Computational studies have elucidated the energy profiles and transition states involved in the rearrangement of bicyclic C11H8 isomers, highlighting feasible pathways to generate the bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene core. Such insights can guide experimentalists in selecting conditions that favor the formation of methoxy-substituted derivatives by minimizing side reactions and controlling regioselectivity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene, 2-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated bicyclic compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)

Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3)

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Saturated bicyclic compounds

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene, 2-methoxy- has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene, 2-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Parent Compound: Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene

- Molecular Formula : C₁₁H₁₀ (vs. C₁₂H₁₂O for the methoxy derivative) .

- Key Properties :

- Applications : Found naturally in Angelica sinensis (Chinese angelica) and licorice, suggesting roles in plant biochemistry .

Comparison: The methoxy derivative exhibits higher molecular weight and polarity, which likely increases boiling point and alters solubility in polar solvents.

Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene (CAS: 65754-71-4)

Comparison: While both compounds share the same molecular formula, the [5.3.1] system’s strain may lower its enthalpy of formation (ΔfH°gas: 315–323 kJ/mol for [4.4.1] vs.

1-Ethoxynaphthalene (CAS: 5328-01-8)

- Molecular Formula : C₁₂H₁₂O (same as the methoxy derivative) .

- Key Properties: LogP (octanol/water): 2.925 (predicted for methoxy derivative) vs. 3.45 (experimental for 1-ethoxynaphthalene) .

- Structural Differences: A monocyclic naphthalene core with an ethoxy (-OC₂H₅) group vs. a bicyclic annulene with methoxy.

Comparison : The bicyclic structure of the methoxy derivative confers greater rigidity and conjugated π-system stability, whereas 1-ethoxynaphthalene’s linear structure may enhance volatility .

Thermodynamic and Physical Properties

Table 1: Key Thermodynamic Properties

Table 2: Structural and Functional Differences

Q & A

Basic: What are the established synthetic routes for 2-methoxy-bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, and how is its purity validated?

While direct synthesis protocols for the 2-methoxy derivative are not explicitly detailed in the evidence, analogous methods for the parent compound (bicyclo[4.4.1]undeca-pentaene) suggest catalytic co-pyrolysis of biomass or aromatic precursors as a viable route . For derivatives like the 2-methoxy analog, introducing methoxy groups via electrophilic substitution or using methoxy-containing precursors during pyrolysis could be explored. Purity validation typically employs gas chromatography-mass spectrometry (GC-MS), as demonstrated in analytical reports detecting the parent compound . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, particularly for verifying methoxy group incorporation .

Basic: How is the molecular structure of 2-methoxy-bicyclo[4.4.1]undeca-pentaene characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation, as shown for the parent compound (1,6-methano[10]annulene), which revealed near-planarity of the 10-membered ring and a perpendicular methylene bridge . For the 2-methoxy derivative, computational modeling (e.g., density functional theory, DFT) can predict bond angles and electronic effects induced by the methoxy group. Coupled with experimental techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and UV-Vis spectroscopy to assess conjugation, these methods provide a comprehensive structural profile .

Advanced: What computational strategies are optimal for modeling the electronic properties of 2-methoxy-bicyclo[4.4.1]undeca-pentaene?

The revised DFT-D3 method with Becke-Johnson damping is recommended for accurate dispersion correction, particularly for noncovalent interactions in aromatic systems . Basis sets like 6-311G** are suitable for correlated wave functions, balancing accuracy and computational cost . Key steps:

Geometry Optimization : Use DFT (e.g., B3LYP) with dispersion correction.

Aromaticity Analysis : Calculate nucleus-independent chemical shifts (NICS) to evaluate ring current effects.

Methoxy Substitution Effects : Compare HOMO-LUMO gaps and charge distribution with the parent compound to assess electron-donating effects.

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling points) for bicyclo[4.4.1]undeca-pentaene derivatives?

Discrepancies in properties like boiling points (e.g., 501.01 K in NIST data vs. 324.9°C/598 K in independent studies ) arise from measurement techniques or sample purity. Methodological recommendations:

- Calorimetry : Use differential scanning calorimetry (DSC) for precise phase-transition data.

- Data Cross-Validation : Compare results across multiple sources (e.g., NIST, Joback, and IUPAC technical reports ).

- Purity Controls : Employ rigorous purification (e.g., recrystallization, column chromatography) before measurement.

Advanced: Does the 2-methoxy substitution enhance or disrupt aromaticity in bicyclo[4.4.1]undeca-pentaene?

The parent compound exhibits near-planar geometry and aromaticity due to a 10π-electron system . The methoxy group’s electron-donating effects may stabilize the ring system, but steric hindrance could distort planarity. To assess:

- Experimental : Compare X-ray structures of the parent and methoxy derivative for planarity deviations.

- Computational : Calculate aromaticity indices (e.g., NICS(1)zz) and electron localization functions (ELF) .

- Spectroscopic : Analyze UV-Vis spectra for bathochromic shifts indicating extended conjugation.

Advanced: What role does bicyclo[4.4.1]undeca-pentaene play in catalytic co-pyrolysis systems?

The parent compound is identified in catalytic co-pyrolysis of grape seeds, suggesting its formation via dehydrogenation of polycyclic aromatic hydrocarbons (PAHs) . For the 2-methoxy derivative, potential applications include:

- Reaction Intermediate : Acting as a transient species in lignin pyrolysis due to methoxy groups common in lignocellulosic biomass.

- Catalytic Studies : Evaluate its stability under varying temperatures (e.g., 300–600°C) and catalysts (e.g., zeolites) using GC-MS for product tracking .

Advanced: How to address contradictions in solubility data for bicyclo[4.4.1]undeca-pentaene derivatives?

IUPAC guidelines recommend using the NRTL model for solid-liquid equilibrium (SLE) studies, particularly for low-solubility systems like naphthalene derivatives in water . For the methoxy analog:

- Experimental : Conduct SLE measurements in aqueous/organic solvents and compare with DFT-predicted solubilities.

- Data Rejection Criteria : Exclude outliers using statistical tools (e.g., Chauvenet’s criterion) as applied in IUPAC assessments of naphthalene-water systems .

Basic: What safety precautions are recommended for handling bicyclo[4.4.1]undeca-pentaene derivatives?

While specific data for the 2-methoxy derivative is limited, the parent compound’s safety profile includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.